Cyclolaudenol

Beschreibung

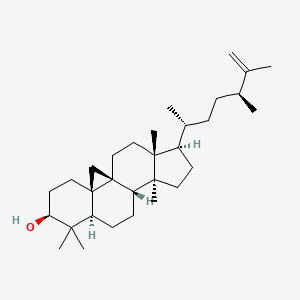

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R,5S)-5,6-dimethylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O/c1-20(2)21(3)9-10-22(4)23-13-15-29(8)25-12-11-24-27(5,6)26(32)14-16-30(24)19-31(25,30)18-17-28(23,29)7/h21-26,32H,1,9-19H2,2-8H3/t21-,22+,23+,24-,25-,26-,28+,29-,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHACUTUTOCSJE-HWTFXIFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)C(=C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317556 | |

| Record name | Cyclolaudenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-61-5 | |

| Record name | Cyclolaudenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclolaudenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclolaudenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOLAUDENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37A519WW2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Natural Distribution

Isolation and Identification from Botanical Sources

The isolation and structural elucidation of cyclolaudenol from various botanical sources have been achieved through a combination of chromatographic techniques and spectroscopic analysis. Techniques such as column chromatography are employed for the initial separation of compounds from plant extracts, followed by further purification using methods like high-performance liquid chromatography (HPLC). The definitive identification of this compound is then typically accomplished using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which provide detailed information about its molecular structure.

Presence in Angiosperm Species

This compound has been identified in several families of angiosperms, or flowering plants. One notable example is its presence in the genus Euphorbia, a large and diverse group of plants. The latex of many Euphorbia species is a rich source of various triterpenoids, including 24-methylenecycloartanol (B74860), a closely related precursor to this compound. nih.gov The presence of these cycloartane-type triterpenes is a significant characteristic of the genus. nih.gov

Another significant angiosperm source is wheat (Triticum aestivum). While detailed studies on phenolic metabolites in wheat seedlings have been conducted, the investigation into its triterpenoid (B12794562) composition, including this compound, is an area of ongoing research. nih.gov

Table 1: Presence of this compound in Selected Angiosperm Species

| Family | Genus | Species | Plant Part |

| Euphorbiaceae | Euphorbia | Multiple species | Latex |

| Poaceae | Triticum | aestivum | Seedlings |

Detection in Fern Genera

The occurrence of this compound extends to the fern genera, highlighting its ancient evolutionary origins. A significant finding is the isolation of this compound from the rhizomes of Polypodium vulgare, commonly known as the common polypody fern. nih.govfrontiersin.orgbrieflands.com The rhizomes of this fern have been a subject of phytochemical investigations, revealing a variety of triterpenoids, including those of the cycloartane (B1207475) group. nih.gov

Table 2: Detection of this compound in Fern Genera

| Family | Genus | Species | Plant Part |

| Polypodiaceae | Polypodium | vulgare | Rhizomes |

Identification in Non-Plant Biological Materials (e.g., Propolis)

Interestingly, this compound and related compounds have also been detected in non-plant materials such as propolis. Propolis is a resinous mixture that honeybees produce by mixing saliva and beeswax with exudate gathered from tree buds, sap flows, or other botanical sources. The chemical composition of propolis is highly variable and depends on the plant sources available to the bees. While direct and widespread identification of this compound in all propolis samples has not been established, the presence of cycloartenol (B190886), a structurally similar cycloartane triterpenoid, has been reported in propolis from Malaysian stingless bees. This suggests that this compound could also be a constituent of propolis, depending on the specific flora foraged by the bees.

Chemotaxonomic Significance and Evolutionary Patterns

The distribution of this compound and other cycloartane-type triterpenoids holds significant value in chemotaxonomy, the classification of organisms based on their chemical constituents. The presence of these compounds can serve as a chemical marker to delineate relationships between different plant taxa.

For instance, the prevalence of cycloartane triterpenoids is a distinct chemotaxonomic feature of the Meliaceae family and has been used to contribute to the chemosystematics of the Rutales order. researchgate.net The structural diversity of these compounds within a plant family or genus can provide clues about evolutionary divergence.

The evolution of triterpenoid structural diversity is a complex process driven by gene duplication, divergence, and natural selection. frontiersin.org Triterpenoids, including this compound, are synthesized from squalene (B77637) through a series of enzymatic reactions, with oxidosqualene cyclases playing a key role in forming the characteristic ring structures. The evolutionary history of these enzymes has led to the vast array of triterpenoid skeletons observed in nature. frontiersin.org The presence of cycloartane-type triterpenoids in both ancient lineages like ferns and more recently evolved groups like angiosperms suggests that the biosynthetic pathways for these compounds are deeply rooted in plant evolution and have been conserved and diversified over millions of years.

Biosynthesis and Enzymatic Pathways

Early Stages of Isoprenoid Precursor Synthesis (Mevalonate Pathway)

In the cytoplasm of plant cells, the biosynthesis of isoprenoid precursors, which are the fundamental building blocks for a vast array of natural products including sterols, is accomplished through the mevalonate (B85504) (MVA) pathway. nih.govwikipedia.org This essential metabolic route commences with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by acetyl-CoA acetyltransferase. nih.gov Subsequently, hydroxymethylglutaryl-CoA synthase (HMGS) facilitates the addition of another acetyl-CoA unit to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov

The subsequent reduction of HMG-CoA to mevalonate, orchestrated by HMG-CoA reductase, represents a critical rate-limiting step in this pathway. tandfonline.com A series of phosphorylation and decarboxylation reactions then convert mevalonate into the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgtandfonline.com These two molecules serve as the universal precursors for the biosynthesis of all isoprenoids, including the triterpenoid (B12794562) squalene (B77637), which is the direct precursor to sterols. wikipedia.org It is noteworthy that in higher plants, a second independent pathway for isoprenoid precursor synthesis, the methylerythritol phosphate (MEP) pathway, operates within the plastids. wikipedia.orgnih.gov However, the MVA pathway is primarily responsible for the synthesis of phytosterols (B1254722) in the cytoplasm. nih.govresearchgate.net

Cycloartenol (B190886) as a Key Intermediate in Phytosterol Genesis

The biosynthesis of phytosterols in plants diverges from that of sterols in fungi and animals at the cyclization step of 2,3-oxidosqualene (B107256). nih.govpnas.org In plants, the enzyme cycloartenol synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol, a pentacyclic triterpenoid alcohol. wikipedia.orgmdpi.com This reaction is a hallmark of phytosterol synthesis, establishing cycloartenol as the first cyclic precursor in the pathway leading to a diverse array of plant sterols. wikipedia.orgnih.govresearchgate.net

While cycloartenol is the primary intermediate, some studies have suggested the existence of a parallel, albeit minor, pathway involving lanosterol (B1674476) in certain plant species, such as Arabidopsis. nih.govpnas.orgresearchgate.net However, feeding experiments with radiolabeled precursors have consistently demonstrated that cycloartenol is the major intermediate in phytosterol biosynthesis in most higher plants. nih.govresearchgate.netnih.gov The formation of cycloartenol involves a complex series of carbocation rearrangements, culminating in the formation of a distinctive cyclopropane (B1198618) ring between C-9 and C-19. mdpi.comnih.gov

Sterol Methyltransferase (SMT) Catalysis in Cyclolaudenol Formation

The conversion of cycloartenol to this compound is a pivotal step in the biosynthesis of many C-24 alkylated phytosterols. This transformation is catalyzed by the enzyme (S)-adenosyl-L-methionine:Δ24-sterol methyltransferase (SMT). mdpi.comnih.gov SMT facilitates the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (AdoMet) to the C-24 position of the cycloartenol side chain. mdpi.com

Plants possess multiple isoforms of SMT, which are broadly classified into two main types: SMT1 and SMT2. mdpi.comportlandpress.com SMT1 is responsible for the first methylation event, introducing a methyl group at C-24 of a Δ24-sterol, such as cycloartenol. mdpi.comnih.govnih.gov This initial methylation leads to the formation of 24-methylene cycloartanol (B210237). mdpi.com SMT2, on the other hand, catalyzes the second methylation step, adding another methyl group to a 24-methylene sterol intermediate to form a 24-ethylidene side chain. nih.govnih.govbiorxiv.org

In the context of this compound biosynthesis, SMT1 is the key enzyme. Studies have shown that SMT1 exhibits a preference for cycloartenol as its substrate. portlandpress.comnih.gov The methylation of cycloartenol by plant SMTs, such as the one from Glycine max (soybean), results in the formation of 24(28)-methylenecycloartenol. tdl.org However, in some organisms, particularly green algae, the methylation of cycloartenol can lead to the formation of this compound, which possesses a Δ25(27)-olefin in its side chain. tdl.org

| SMT Isoform | Primary Function | Preferred Substrate (in this context) | Product |

|---|---|---|---|

| SMT1 | First C-24 methylation | Cycloartenol | 24-methylene cycloartanol / this compound |

| SMT2 | Second C-24 methylation | 24-methylene lophenol | 24-ethylidene lophenol |

The methylation of the C-24 position of the sterol side chain by SMT is a stereospecific process. The reaction proceeds through the formation of a high-energy carbocation intermediate at C-25. mdpi.com This is followed by the elimination of a proton, leading to the formation of a methylene (B1212753) group at C-24, as seen in 24-methylene cycloartanol. nih.gov The formation of this compound in certain organisms involves a different rearrangement of this carbocation intermediate, resulting in the characteristic Δ25(27)-double bond. tdl.org

The kinetic mechanism of SMT has been the subject of detailed investigation. The enzyme operates through a bi-substrate reaction, utilizing both the sterol acceptor and AdoMet. mdpi.com A proposed "steric-electric plug" model suggests that the active site of SMT is highly specific for the sterol substrate, ensuring proper orientation for the methyl transfer reaction. nih.govportlandpress.com This model is consistent with a non-covalent mechanism involving the formation of a 24β-methyl sterol intermediate within the enzyme-substrate complex. nih.gov

Molecular Biology and Genetics of Biosynthetic Enzymes

The genes encoding the enzymes of the phytosterol biosynthetic pathway have been identified and characterized in several plant species, most notably in Arabidopsis thaliana. nih.gov In Arabidopsis, three genes encoding SMTs have been identified: SMT1, SMT2, and SMT3. nih.govnih.govoup.com SMT1 is primarily responsible for the first methylation step, and mutations in this gene lead to significant alterations in the sterol profile, including an accumulation of cholesterol and reduced levels of C-24 alkylated sterols. nih.govnih.gov

The expression of these genes is developmentally regulated and can be influenced by various environmental cues. The cloning and heterologous expression of SMT genes in organisms like yeast and E. coli have been instrumental in elucidating their substrate specificities and catalytic mechanisms. nih.govnih.gov Molecular genetic approaches, including the use of T-DNA insertion mutants, have provided valuable insights into the physiological roles of specific phytosterols and the enzymes involved in their synthesis. nih.gov

| Gene | Encoded Enzyme | Function in this compound Biosynthesis | Organism of Study |

|---|---|---|---|

| SMT1 | Sterol Methyltransferase 1 | Catalyzes the C-24 methylation of cycloartenol | Arabidopsis thaliana |

| CAS1 | Cycloartenol Synthase 1 | Catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol | Arabidopsis thaliana |

Structural Elucidation and Advanced Analytical Methodologies

Chromatographic Separation and Detection Methods

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a pivotal analytical technique employed for the isolation, purification, and quantification of complex chemical mixtures, including natural products like cyclolaudenol measurlabs.com. Its ability to separate compounds based on their chemical and physical properties makes it indispensable in natural product chemistry measurlabs.com.

Isolation and Purification: this compound has been successfully isolated from various plant sources using chromatographic methods. For instance, it was isolated alongside other triterpenoids such as lupeol, β-sitosterol, and cycloartenol (B190886) from the hexane (B92381) fraction (HxFr) of Bergia ammannioides researchgate.net. The isolation process often involves a combination of techniques, where initial extraction is followed by chromatographic separation. In studies involving Euphorbia caducifolia latex, HPLC was utilized to achieve well-resolved chromatograms, identifying major and minor peaks within the extract cbijournal.com. Preparative HPLC, coupled with preparative Thin-Layer Chromatography (TLC) and subsequent re-crystallization, has been employed to purify this compound from crude extracts cbijournal.com.

Quantification Methodologies: HPLC, particularly when coupled with detectors such as Diode-Array Detection (DAD) or Ultraviolet (UV) detection, is widely used for the precise quantification of compounds measurlabs.commdpi.comijpsjournal.com. HPLC-DAD, for example, characterizes chemical mixtures by scanning samples across the ultraviolet and visible light spectrum, measuring the absorption of each wavelength against the elution time measurlabs.com. This enables the assessment of chemical purity and contamination, as well as the accurate quantification of active ingredients measurlabs.comijpsjournal.com. HPLC-UV is often considered a "gold standard" in certain analytical contexts due to its cost-effectiveness and operational advantages mdpi.com. While specific detailed parameters for this compound quantification (e.g., column type, mobile phase composition, flow rate, detection wavelength) are context-dependent and vary per study, the general principle involves comparing the peak area or height of the analyte to a calibration curve generated from known concentrations of a this compound standard ejgm.co.uk. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) has also been utilized for the analysis and identification of this compound in plant extracts, offering enhanced sensitivity and specificity researchgate.net.

Application of Isotopic Labeling in Mechanistic Studies

Isotopic labeling is a powerful and indispensable technique for elucidating complex reaction mechanisms, particularly in the biosynthesis of natural products like this compound nih.govnumberanalytics.comthieme-connect.de. This method involves replacing specific atoms within a molecule with their isotopic counterparts (e.g., ¹³C, ²H, ¹⁵N) and then tracking the fate of these labeled atoms through a biochemical pathway or chemical reaction numberanalytics.comthieme-connect.de.

Elucidating Biosynthetic Pathways: Research into the biosynthesis of this compound has significantly benefited from isotopic labeling. Studies have shown that this compound is an intermediate in the biosynthesis of C28 and C29 sterols in algae annualreviews.org. For instance, feeding experiments with [CD₃]methionine and [¹⁴CH₃]methionine in Trebouxia and Scenedesmus algae allowed for the radioisotopic detection of 24-methylene cycloartanol (B210237) and its isomer, this compound annualreviews.org. This provided crucial evidence for the proposed biosynthetic pathway, ruling out the intermediate formation of C-24 methylene (B1212753) and C-24 ethylidene derivatives annualreviews.org.

Further detailed investigations into this compound biosynthesis in the rhizomes of Polypodium vulgare Linn. utilized [2-¹⁴C]mevalonate and [1,24,25,30-³H₄]-squalene as precursors rsc.org. These studies revealed that the alkylation of a phytosterol precursor to yield this compound involves the retention of a hydrogen atom at C-24, the elimination of a proton from the terminal methyl group derived from C-3' of mevalonic acid, and the probable retention of all three hydrogen atoms from the incoming methyl group of methionine rsc.orgrsc.org. The fate of specific hydrogen atoms and the number of retained hydrogen atoms from the methionine methyl group were key determinants in differentiating between proposed mechanisms rsc.org.

Kinetic and Stereochemical Insights: Isotopic labeling, combined with kinetic analyses, has provided insights into the enzymatic C-methylation reactions involved in sterol biosynthesis. For example, studies utilizing ²H isotope effects and ¹³C-labeled intermediates have supported a "steric-electric plug model" for the successive C-methylation of the Δ²⁴ bond researchgate.net. Incubation experiments with the membrane-bound sterol methyl transferase (SMT) enzyme from Prototheca wickerhamii demonstrated the stereoselectivity and regiospecificity of C-methylation. By feeding [²H₃-methyl]AdoMet and cycloartenol, or AdoMet and [27-¹³C]lanosterol, followed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis, researchers confirmed a si-face (beta-face attack) mechanism of C-methylation and the regiospecific formation of the Δ²⁵(²⁷)-double bond from the pro-Z methyl group (C27) on lanosterol (B1674476) ebi.ac.uk.

Isotopic labeling experiments are essential for tracking isotopologues over time, which is critical for understanding metabolic networks and flux biorxiv.orgnih.gov. When interpreting labeling patterns, it is crucial to correct for the natural abundance of isotopes such as ¹³C (1.07%), ¹⁵N (0.368%), and ²H (0.0115%) to ensure accurate data interpretation nih.gov.

Table 1: Key Isotopic Labeling Experiments in this compound Biosynthesis

| Isotope Labeling Strategy | Precursor Used | Organism/Enzyme System | Key Findings | Citation |

| ¹⁴C and ²H Labeling | [CD₃]methionine, [¹⁴CH₃]methionine | Trebouxia, Scenedesmus algae | Detection of 24-methylene cycloartanol and this compound as intermediates in C28/C29 sterol biosynthesis. | annualreviews.org |

| ¹⁴C and ³H Labeling | [2-¹⁴C]mevalonate, [1,24,25,30-³H₄]-squalene | Polypodium vulgare Linn. rhizomes | Elucidation of hydrogen retention/elimination patterns during alkylation; retention of C-24 H, elimination of C-3' mevalonate (B85504) proton, retention of methionine methyl hydrogens. | rsc.orgrsc.org |

| ²H and ¹³C Labeling | [²H₃-methyl]AdoMet, [27-¹³C]lanosterol | Prototheca wickerhamii SMT enzyme | Demonstration of si-face (beta-face) C-methylation and regiospecific Δ²⁵(²⁷)-double bond formation. | ebi.ac.uk |

Table 2: Kinetic Inhibition Patterns with this compound and Analogs

| Inhibitor Analog | Substrate 1 (Cycloartenol) | Substrate 2 (AdoMet) | Kinetic Pattern | Implication | Citation |

| This compound | Competitive | Uncompetitive | Dead-end inhibitor analog. | This compound binds to the same enzyme form as cycloartenol. | ebi.ac.ukresearchgate.net |

| 25-Azacycloartanol | Noncompetitive | Uncompetitive | High-energy intermediate analog. | Suggests a different binding mode compared to this compound. | ebi.ac.ukresearchgate.net |

| 24(28)-Methylenecycloartanol | Competitive | Noncompetitive | Substrate analog. | Combines with the same enzyme form as cycloartenol and is released before AdoHcy. | ebi.ac.ukresearchgate.net |

Biological Roles and Ecological Significance

Function as a Constituent of Plant Cell Membranes

Cyclolaudenol is recognized as a phytosterol, specifically a pentacyclic triterpenoid (B12794562) nih.gov. Phytosterols (B1254722) are analogous to cholesterol in animal cells, playing a fundamental role in the structure and function of plant cell membranes ontosight.ai. Plant cell membranes are complex lipid bilayers where sterols, including this compound, are crucial for maintaining membrane organization, fluidity, and stability libretexts.orgresearchgate.net. This compound is identified as a 24-methylated cycloartenol (B190886), a class of compounds that are important intermediates in the biosynthesis of various plant sterols mdpi.com. The diverse array of lipids, including phytosterols like this compound, contributes to the heterogeneity and specific subcompartmentalization of the plant plasma membrane, which is vital for cellular processes researchgate.net.

Involvement in Plant Adaptation and Stress Responses (e.g., Temperature Extremes)

Plants exhibit sophisticated physiological and molecular responses to adapt to various abiotic stresses, including temperature extremes cid-inc.comnih.govresearchgate.netfrontiersin.org. A critical aspect of plant resilience to such stresses is the maintenance of cell membrane stability and fluidity frontiersin.orgmdpi.com. Under conditions like cold or heat stress, membrane integrity is paramount for normal metabolic functions frontiersin.orgmdpi.com. As a constituent of plant cell membranes, this compound, along with other phytosterols, is presumed to contribute to the structural integrity and dynamic properties of these membranes ontosight.ailibretexts.orgresearchgate.net. By influencing membrane fluidity and stability, this compound indirectly supports the plant's ability to withstand and adapt to challenging environmental conditions, such as fluctuations in temperature frontiersin.orgmdpi.com.

Role in Plant-Environment Interactions via Root Exudates

Root exudates, which are complex mixtures of organic compounds released by plant roots into the rhizosphere, are central to plant-environment interactions nih.govresearchgate.netsemanticscholar.orgmdpi.com. These exudates facilitate communication and interactions between plants and soil microorganisms, as well as other plants and animals in the belowground ecosystem nih.govresearchgate.netsemanticscholar.orgmdpi.comfrontiersin.org. The composition of root exudates includes a broad spectrum of specialized molecules, such as terpenoids nih.govresearchgate.netsemanticscholar.orgmdpi.com. Given that this compound is a pentacyclic triterpenoid nih.gov, it belongs to a class of compounds known to be present in root exudates and to mediate these intricate interactions within the rhizosphere nih.govresearchgate.netsemanticscholar.orgmdpi.com. While specific studies detailing this compound's direct presence in root exudates were not found in the provided search results, its classification as a triterpenoid suggests a potential role in these ecological communications.

Contribution to General Biological Activities in Natural Extracts (e.g., Antioxidant and Antibacterial Effects in Propolis)

Studies on green propolis extract, where this compound is a major constituent, have demonstrated promising antioxidant and antibacterial capabilities nih.govresearchgate.net. The antioxidant capacity of propolis is crucial for scavenging free radicals and mitigating oxidative stress, while its antibacterial properties can inhibit the growth of various microorganisms cmu.ac.thmdpi.comscielo.org.mx. The presence of this compound, among other terpenoids, underscores its potential contribution to these protective and health-promoting effects in natural extracts.

Table: this compound in Green Propolis Extract and Associated Activities

| Constituent | Source | Key Biological Activities of Extract | Reference |

| This compound (major constituent) | Brazilian Green Propolis Extract (GPE) | Promising Antioxidant, Antibacterial | nih.govresearchgate.netresearchgate.net |

Metabolic Dynamics and Interconversion in Organisms

Metabolic Pathways and Flux within Sterol Biosynthesis Networks

Sterol biosynthesis is a fundamental metabolic pathway in eukaryotes, with variations across different kingdoms. In plants, the pathway diverges significantly from those in animals and fungi, primarily through the initial cyclization product of 2,3-oxidosqualene (B107256). While animals and fungi produce lanosterol (B1674476), plants predominantly synthesize cycloartenol (B190886) (9β,19-cyclolanost-24-en-3β-ol) via cycloartenol synthase (CAS1). researchgate.netmdpi.comfrontiersin.orgoup.complos.org Cyclolaudenol is a key intermediate in the plant sterol biosynthesis pathway, specifically derived from cycloartenol. ontosight.ainih.govportlandpress.comcore.ac.uk

The biosynthesis of plant sterols begins with the mevalonate (B85504) pathway, which converts acetyl-CoA into isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These intermediates then cyclize to form squalene (B77637), which is subsequently epoxidized to 2,3-oxidosqualene. creative-proteomics.com The cyclization of 2,3-oxidosqualene by oxidosqualene cyclases (OSCs) yields protosterols like lanosterol or cycloartenol. oup.com In green algae, for instance, cycloartenol serves as a key branch point intermediate, leading to the formation of Δ24(28)-sterols and Δ25(27)-sterols. nih.gov

The flux through these pathways is tightly regulated to maintain sterol homeostasis, influenced by factors such as precursor availability, enzyme expression, and feedback mechanisms. creative-proteomics.com The plant sterol pathway is characterized by the presence of cycloartenol intermediates, the enzyme cyclopropyl (B3062369) isomerase 1 (CIP1) which opens the cyclopropane (B1198618) ring, and sterol methyltransferases (SMT1 and SMT2) for double methylation at C-24, leading to 24-methylsterols and 24-ethylsterols. oup.com

Enzymatic Transformations of this compound and its Derivatives

This compound undergoes specific enzymatic transformations as it progresses through the plant sterol biosynthesis pathway. One crucial step involves the sterol C-24-methyltransferase (24-SMT), an enzyme that catalyzes the C-methylation of sterol side chains. portlandpress.comresearchgate.net In land plants, the 24-SMT typically converts cycloartenol into 24(28)-methylenecycloartanol. portlandpress.com However, in green algae, the 24-SMT can convert cycloartenol into two products: this compound (a Δ25(27)-olefin) and 24(28)-methylenecycloartanol (a Δ24(28)-olefin), indicating a divergence in methylation patterns. portlandpress.com

Another significant enzyme in the downstream processing of this compound is cycloeucalenol (B201777) cycloisomerase (CYC1), also known as cycloeucalenol lyase (cyclopropane-decyclizing). actahort.orgishs.orgwikipedia.orgqmul.ac.uk This enzyme is involved in the synthesis of plant sterols by converting pentacyclic cyclopropyl sterols, such as cycloeucalenol, to tetracyclic sterols like obtusifoliol (B190407). actahort.orgishs.orgwikipedia.orgqmul.ac.uk While this compound is a cyclopropyl sterol, its direct transformation by CYC1 to obtusifoliol is not explicitly stated as this compound being the direct substrate, but rather cycloeucalenol. However, the general function of CYC1 highlights the enzymatic opening of the cyclopropane ring in related 4α-methyl-9β-19-cyclosterols, which is a common feature in the metabolism of these compounds. qmul.ac.uk

Furthermore, 24-methylenecycloartanol (B74860) 4α-methyl oxidase is an enzyme essential for plant sterol biosynthesis, converting 24-methylenecycloartanol into a key intermediate. ontosight.ai This highlights the sequential enzymatic modifications that this compound and its closely related derivatives undergo.

Intermediacy and Regulation in Downstream Sterol Production

This compound functions as a significant intermediate in the synthesis of various downstream sterols, particularly in green algae where it is part of the ergosterol (B1671047) biosynthesis pathway. nih.gov In Chlamydomonas reinhardtii, a proposed pathway suggests the conversion of cycloartenol to this compound, which then proceeds through ergosta-8,25(27)-dienol, ergost-7-enol, ergosta-5,7-dienol, and finally to C28 ergosterol. nih.gov This indicates this compound's specific role in the Δ25(27)-sterol pathway, which is distinct from the Δ24(28)-olefin pathway used in fungal ergosterol biosynthesis. nih.govportlandpress.com

The regulation of sterol biosynthesis, including the steps involving this compound, is crucial for maintaining cellular functions and responding to environmental cues. creative-proteomics.com The activity of sterol C-24-methyltransferase (SMT), which can produce this compound, is a rate-limiting step in the post-cycloartenol pathways in plants. researchgate.net Inhibitors, such as 25-azacycloartanol, have been shown to noncompetitively inhibit the first and second C1 transfer activities of SMT, suggesting that successive C-methylation of the Δ24 bond occurs at the same active site. researchgate.net this compound itself has been identified as a competitive inhibitor against cycloartenol for the soybean 24-SMT, indicating a feedback or regulatory potential within the pathway. researchgate.net

The table below summarizes key compounds mentioned in the context of this compound's metabolic dynamics and their PubChem CIDs.

Advanced Research and Biotechnological Applications

Genetic Engineering Approaches for Modulating Triterpenoid (B12794562) Production

Genetic engineering offers powerful tools to manipulate the biosynthesis of triterpenoids, including cyclolaudenol, for various applications such as enhancing plant traits or developing novel therapeutic strategies.

Manipulation of Sterol Pathway Enzyme Expression in Model Organisms

The enzyme sterol C24-methyltransferase (24-SMT) plays a crucial role in the biosynthesis of this compound and other C24-alkylated sterols. researchgate.netportlandpress.comnih.gov In green algae, 24-SMT converts cycloartenol (B190886) into two distinct products: this compound (a Δ25(27)-olefin) and 24(28)-methylenecycloartanol (a Δ24(28)-olefin). researchgate.netportlandpress.comnih.gov In contrast, the 24-SMT from Glycine max (soybean) primarily produces 24(28)-methylenecycloartanol from cycloartenol. researchgate.netportlandpress.comnih.gov This enzyme is a target for selective inhibition in ergosterol (B1671047) biosynthesis in fungi, which can lead to cell death without harming the host organism, highlighting its importance in modulating sterol production. researchgate.netresearchgate.net

Pharmacological and genetic manipulation of sterol biosynthesis has been instrumental in understanding sterol function. researchgate.net For instance, the fungicide tridemorph (B114830) can manipulate sterol biosynthesis in organisms, influencing the levels of intermediates such as lanosterol (B1674476), cycloartenol, and this compound. scispace.com Research using Arabidopsis mutants has further elucidated the contributions of both known and alternative routes of sterol biosynthesis to various cellular processes. researchgate.net

Metabolic Engineering for Enhanced or Diversified Triterpenoid Profiles

Metabolic engineering offers a promising approach to enhance the production of specific triterpenoids or diversify the range of triterpenoid compounds in plants and microorganisms. This field is particularly relevant for improving agricultural traits, such as disease resistance and pest management, and for the production of valuable medicinal compounds. d-nb.info

Studies in Saccharomyces cerevisiae have explored metabolic engineering strategies for the production of cyclic triterpenoids. rwth-aachen.de In plants, modifying sterol profiles through metabolic engineering can have significant impacts on interactions with pests. For example, Arabidopsis lines with altered sterol profiles have shown reduced growth and survival of caterpillars, suggesting a potential strategy for insect pest control by manipulating plant sterol metabolism. researchgate.net

The identification of triterpenoids like Ψ-taraxasterol, this compound, and betulin (B1666924) in Avena sativa (spring oat) leaves, potentially linked to adaptation to cryolithozone conditions, suggests that manipulating these compounds could enhance plant stress tolerance. mdpi.comresearchgate.net Metabolic engineering experiments often reveal previously undiscovered branches within metabolic pathways or identify critical feedback loops, contributing to a deeper understanding of biosynthesis and its regulation. d-nb.info

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, and biocatalysis, utilizing enzymes to drive reactions, are increasingly important for the precise and efficient production of complex natural products like this compound and its derivatives.

One example of chemical modification involving this compound is its conversion to 31-norcyclolaudenone through ruthenium tetroxide oxidation. researchgate.net This demonstrates the application of chemical methods in modifying triterpenoid structures.

Biocatalysis plays a role in the activity of enzymes like 24-SMT, which catalyzes the C-methylation of sterol acceptor molecules, leading to the formation of C24-alkyl sterol side chains found in fungal ergosterol and plant sitosterol. nih.govresearchgate.net The tightly coupled electrophilic alkylation reaction sequence catalyzed by 24-SMT in land plants and algae is distinguished by the formation of cationic intermediates that result in phyla-specific product profiles. portlandpress.comnih.gov

The integration of chemical and enzymatic steps is a facile approach for the synthesis of natural products. nih.gov This strategy is being explored for the biocatalytic production of flavor naturals, which are crucial for the chemosensory properties of foods and beverages. acs.org Furthermore, the ongoing discovery of genes with unknown functions suggests the existence of many unidentified triterpenoids and their associated biosynthetic genes, whose specific biocatalytic functions require further experimental validation. nih.gov

Systems Biology and Omics Approaches in Sterol Metabolism Research

Systems biology and "omics" approaches (genomics, transcriptomics, proteomics, and metabolomics) provide comprehensive insights into complex biological systems, including sterol metabolism. These high-throughput techniques are crucial for understanding the intricate regulatory mechanisms and for guiding metabolic engineering efforts.

"Sterolomics," the detailed profiling of sterols in microorganisms, has yielded significant discoveries with phylogenetic and pharmacological implications. mdpi.com This approach allows for the identification of noncanonical sterols and provides insights into an organism's biosynthesis and evolutionary history, which can inform drug discovery for infectious diseases. mdpi.com

Omics and multi-omics approaches are powerful strategies for studying the biosynthesis of secondary metabolites in microorganisms. nih.gov They enhance the understanding of complex mechanisms controlling the expression of biosynthetic gene clusters (BGCs) that encode secondary metabolites. nih.gov The integration of these technologies with advanced computational modeling is optimizing metabolic engineering designs with unprecedented precision. chemrxiv.org

Genome profiling of sterol synthesis pathways has revealed instances of convergent evolution in parasites, which can guide the development of chemotherapeutic agents. nih.gov Sterol composition can also serve as a biomarker, providing valuable information about an organism's physiological state or environmental adaptation. mdpi.com For example, transcriptional analysis in Candida albicans treated with certain compounds showed an accumulation of zymosterol, indicating inhibition of the Erg6p enzyme (24-SMT). mdpi.com Advances in lipidomics and subcellular fractionation techniques are also improving the understanding of the precise intracellular localization of sterols. nih.gov

Evolutionary Studies of Sterol Biosynthesis Pathways and Enzymes

Evolutionary studies of sterol biosynthesis pathways and their associated enzymes provide critical insights into the diversification of life and the adaptive strategies of various organisms.

A fundamental evolutionary divergence in sterol biosynthesis is observed across biological kingdoms. Most algae and plants synthesize sterols via cycloartenol, which contains a unique 9β,19-cyclopropane ring, whereas fungi and animals utilize lanosterol as their primary precursor. nih.govplos.org However, some plants have also been found to possess the ability to produce lanosterol, contributing to the diversity of phytosterol biosynthesis. nih.gov

The evolution of sterol C-methylation patterns is driven by competing reaction channels. In green algae, the sterol C24-methyltransferase (24-SMT) produces both this compound (Δ25(27)-olefin) and 24(28)-methylenecycloartanol (Δ24(28)-olefin) from cycloartenol. researchgate.netportlandpress.comnih.gov In contrast, land plants primarily form Δ24(28)-products that convert to sitosterol, indicating a phylogenetic shift in product profiles. researchgate.netportlandpress.com This "channel switching" in 24-SMT catalysis is considered pivotal to the evolutionary changes observed in sterol biosynthesis. portlandpress.com

Further evidence for evolutionary divergence comes from studies on C-24 methylation in microorganisms. For instance, the Δ25(27) route is active in the alga Prototheca wickerhamii, leading to the formation of this compound, while the Δ24(28) route operates in Dictyostelium discoideum. pnas.orgosti.gov This suggests distinct alkylation pathways evolved to achieve the 24β configuration. The ergosterol biosynthesis pathways in green algae and fungi are believed to have resulted from convergent evolution, where similar end products are achieved through different evolutionary paths. portlandpress.comnih.gov

Sterol biosynthetic enzymes are of significant phylogenetic importance, as the evolution of eukaryotes is thought to be intertwined with the evolution of sterols. nih.gov The complexity of sterol metabolism, characterized by notoriously long and intricate pathways, may have evolved to balance lipid interactions necessary for membrane organization within cells. sciencedaily.com Furthermore, the ability of plants like Avena sativa to synthesize specific sterols such as β-sitosterol and stigmasterol (B192456) is hypothesized to be an evolutionary adaptation to cope with wide temperature fluctuations and maintain essential membrane-bound metabolic processes. mdpi.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 101729 |

| Cycloartenol | 183204 |

| Lanosterol | 27560 |

| 24-Methylenecycloartanol (B74860) | 123062 |

| Squalene (B77637) | 5289118 |

| Zymosterol | 122822 |

| Fecosterol | 123061 |

| Ergosterol | 5997 |

| Sitosterol | 57224 |

| Campesterol | 92109 |

| Stigmasterol | 5280794 |

| Obtusifoliol (B190407) | 123063 |

| β-Amyrin | 182745 |

| Mevalonic acid | 10078 |

| S-Adenosylmethionine (AdoMet) | 34757 |

| 31-Norcyclolaudenone | 11849184 |

| Triparanol | 16219 |

| Pollinastanol | 123064 |

| 24-Methyl-pollinastanol | 123065 |

| Ergosta-5,7-dien-3β-ol | 123066 |

| 14α-Methyl-5α-ergost-8-en-3β-ol | 123067 |

| 5α-Ergosta-8,14,22-trien-3β-ol | 123068 |

| 5α-Ergosta-8(14),22-dien-3β-ol | 123069 |

| 5α-Ergosta-8(9),22-dien-3β-ol | 123070 |

| 5α-Ergosta-8,14-dien-3β-ol | 123071 |

| 5α-Ergost-8(9)-en-3β-ol | 123072 |

| 5α-Ergost-8(14)-en-3β-ol | 123073 |

| 5α-Ergosta-7,22-dien-3β-ol | 123074 |

| 5α-Ergost-7-en-3β-ol | 123075 |

| Protothecasterol | 123076 |

| 4α-Methylergostanol | 123077 |

| 4α-Methylclionastanol | 123078 |

| Clionastanol | 123079 |

| 24β-Ethylcholesta-8,22-enol | 123080 |

| Dictyosterol | 123081 |

| 26-Homocycloartenol | 123082 |

| 3β-Fluorolanostadiene | 123083 |

| 26-Fluoro-25-hydroxy-24-methylcycloartanol | 123084 |

| Cyclolaudenyl hexadecanoate | 123085 |

| Palmitic acid | 985 |

| Oleic acid | 445639 |

| Stearic acid | 1119 |

| Ψ-Taraxasterol | 123086 |

| Betulin | 72323 |

| Cholesterol | 5997 |

| S-Adenosyl-L-homocysteine (AdoHcy) | 6902 |

Data Table: Products of Sterol C24-Methyltransferase (24-SMT) from Different Organisms

| Organism Source of 24-SMT | Substrate | Primary Product(s) | Olefin Type | Citation |

| Green Algae | Cycloartenol | This compound, 24(28)-Methylenecycloartanol | Δ25(27), Δ24(28) | researchgate.netportlandpress.comnih.gov |

| Glycine max (Soybean) | Cycloartenol | 24(28)-Methylenecycloartanol | Δ24(28) | researchgate.netportlandpress.comnih.gov |

| Prototheca wickerhamii (Alga) | Cycloartenol | This compound (via Δ25(27) route) | Δ25(27) | pnas.orgosti.gov |

| Dictyostelium discoideum | Cycloartenol | 24(28)-Methylenecycloartanol (via Δ24(28) route) | Δ24(28) | pnas.orgosti.gov |

| Fungi | Zymosterol | Fecosterol | Δ24(28) | researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.